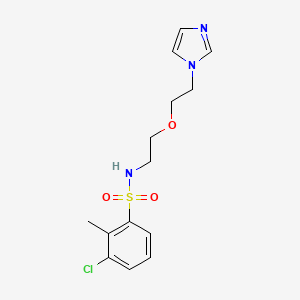
N-(2-(2-(1H-咪唑-1-基)乙氧基)乙基)-3-氯-2-甲基苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known as 1, 3-diazole and is amphoteric in nature, showing both acidic and basic properties . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . The derivatives of 1, 3-diazole show different biological activities .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .科学研究应用
Tautomerism
化学化合物N-(2-(2-(1H-咪唑-1-基)乙氧基)乙基)-3-氯-2-甲基苯磺酰胺是一类包括磺胺类化合物在内的更广泛类别的一部分,磺胺类化合物在科学研究中有多种应用。下面,我们将探讨与N-(2-(2-(1H-咪唑-1-基)乙氧基)乙基)-3-氯-2-甲基苯磺酰胺结构相关或涉及关键功能基团的化合物的特定研究应用,同时遵循指定的排除标准。
异构体和晶体结构
异构体是磺胺类化合物结构化学的重要方面,可以使用色散校正密度泛函理论(DFT-D)计算和比较计算和测量的13C固态NMR谱来区分,从而有助于理解这类化合物的晶体结构和分子动力学,揭示了磺胺类化合物在不同条件下形成不同互变异构体的多功能性(Xiaozhou Li et al., 2014)。
抗菌和抗真菌活性
带有咪唑基团的磺胺类化合物在抗菌和抗真菌应用中显示出潜力。合成新的手性和非手性N-取代苯磺酰胺并评估其抗HIV和抗真菌活性突显了该化合物在治疗应用中的潜力。这项研究展示了磺胺类化合物在设计具有特定活性的新药物中的结构多样性和生物学相关性(M. Zareef等,2007)。
抗增殖剂
已经探索了N-乙基-N-甲基苯磺酰胺衍生物的合成,作为有效的抗增殖和抗菌剂的潜力。将各种生物活性基团引入磺胺类结构中导致了对人类细胞系具有显著细胞毒活性的化合物的产生,展示了这类化合物在癌症研究和潜在治疗应用中的实用性(Shimaa M. Abd El-Gilil, 2019)。
癌症光动力疗法
新的带有席夫碱基团取代的苯磺酰胺衍生物在癌症光动力疗法(PDT)中显示出显著潜力。这些化合物的高单线态氧量子产率和适当的光降解量子产率使它们适用于PDT中的II型机制,突显了磺胺类化合物在开发新的用于癌症治疗的光敏剂中的作用(M. Pişkin等,2020)。
催化
基于咪唑的磺胺类化合物已被确定为在酯交换和酰化反应中的高效催化剂,展示了它们在有机合成中的实用性。使用从磺胺类化合物衍生的N-杂环卡宾催化剂在低催化剂负载和室温下介导涉及酯和醇的反应展示了这些化合物在合成化学中的化学多样性和适用性(G. Grasa et al., 2003)。
作用机制
Target of Action
Imidazole-containing compounds are known to interact with a variety of biological targets due to their broad range of chemical and biological properties . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
The mode of action of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of targets. The specific pathways affected would depend on the specific compound and its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary greatly depending on the specific compound. Generally, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole-containing compounds can vary greatly depending on the specific compound and its targets. They can have a variety of effects due to their broad range of biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of imidazole-containing compounds. Factors such as pH, temperature, and the presence of other substances can potentially affect the action of these compounds .
安全和危害
未来方向
生化分析
Biochemical Properties
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide plays a crucial role in biochemical reactions due to its structural components. The imidazole ring in this compound is known to interact with various enzymes and proteins. For instance, imidazole-containing compounds are known to inhibit enzymes such as cytochrome P450, which are involved in drug metabolism . The sulfonamide group in the compound can interact with proteins by forming hydrogen bonds, potentially inhibiting enzyme activity . These interactions suggest that N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide could be a potent inhibitor of certain enzymes, affecting various biochemical pathways.
Cellular Effects
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide has been shown to influence various cellular processes. This compound can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . For example, imidazole-containing compounds have been reported to modulate the activity of kinases, which are crucial for cell signaling . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in cellular metabolism, affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide involves several key interactions at the molecular level. The imidazole ring can bind to the active site of enzymes, inhibiting their activity . This binding can occur through hydrogen bonding or coordination with metal ions present in the enzyme’s active site . The sulfonamide group can also form hydrogen bonds with amino acid residues in proteins, further inhibiting enzyme activity . These interactions can lead to changes in gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide can change over time. The stability of the compound is an important factor, as it can degrade over time, leading to a decrease in its effectiveness . Studies have shown that the compound can have long-term effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal effects of the compound in biochemical research.
Dosage Effects in Animal Models
The effects of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a noticeable effect . Additionally, high doses of the compound can lead to toxic or adverse effects, highlighting the importance of dosage considerations in biochemical research .
Metabolic Pathways
N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular metabolism . The compound can also interact with cofactors, affecting the activity of enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide within cells and tissues are crucial for its biochemical effects. The compound can be transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions can influence the compound’s effectiveness and its impact on cellular function .
Subcellular Localization
The subcellular localization of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-chloro-2-methylbenzenesulfonamide can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These interactions can influence the compound’s effectiveness and its impact on cellular processes .
属性
IUPAC Name |
3-chloro-N-[2-(2-imidazol-1-ylethoxy)ethyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3S/c1-12-13(15)3-2-4-14(12)22(19,20)17-6-9-21-10-8-18-7-5-16-11-18/h2-5,7,11,17H,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHKOZIIFYWMCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCCOCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
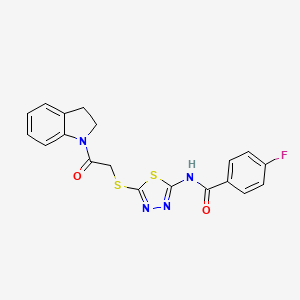
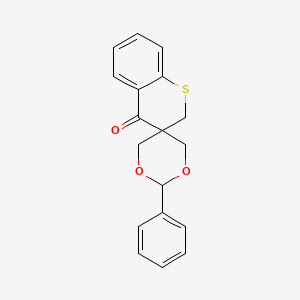
![1-(Furan-2-carbonyl)-4-{6-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2561988.png)
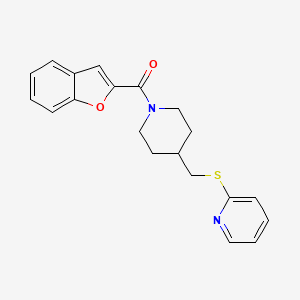
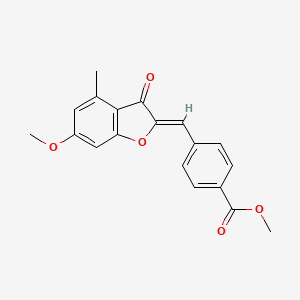
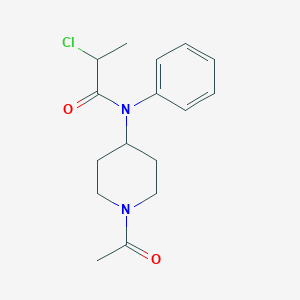
![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2561994.png)

![3-(3-Fluorophenyl)-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2561998.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methoxyphenoxy)acetamide](/img/structure/B2562001.png)
![2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2562003.png)
![7-Hexyl-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/no-structure.png)
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2562008.png)
